3,5-Dinitro-4-hydroxyphenylacetic acid
Overview
Description
3,5-Dinitro-4-hydroxyphenylacetic acid is a member of the phenylacetic acid class, characterized by the presence of nitro and hydroxy groups at positions 3, 4, and 5 on the phenyl ring. This compound has a molecular formula of C8H6N2O7 and a molecular weight of 242.14 g/mol . It is known for its roles as a bacterial metabolite, marine metabolite, and hapten .
Mechanism of Action
Target of Action
The primary targets of 3,5-Dinitro-4-hydroxyphenylacetic acid are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
As a research compound, it is likely to have diverse effects depending on the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-4-hydroxyphenylacetic acid typically involves the nitration of 4-hydroxyphenylacetic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitro-4-hydroxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
3,5-Dinitro-4-hydroxyphenylacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role as a bacterial and marine metabolite.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3,5-Dimethoxy-4-hydroxyphenylacetic acid: Similar structure but with methoxy groups instead of nitro groups.
4-Hydroxy-3-nitrophenylacetic acid: Contains only one nitro group.
3,5-Dinitrobenzoic acid: Lacks the hydroxy and acetic acid groups.
Uniqueness: 3,5-Dinitro-4-hydroxyphenylacetic acid is unique due to the presence of both nitro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its dual role as a bacterial and marine metabolite further distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(4-hydroxy-3,5-dinitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O7/c11-7(12)3-4-1-5(9(14)15)8(13)6(2-4)10(16)17/h1-2,13H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVYQQLUGFSXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146620 | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10463-37-3 | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010463373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10463-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10463-37-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-Dinitro-4-hydroxyphenacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6N6M4KJ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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